molecular formula C11H14BrNO3 B2984556 2-bromo-N-(2,5-dimethoxyphenyl)propanamide CAS No. 3245-91-8

2-bromo-N-(2,5-dimethoxyphenyl)propanamide

Cat. No. B2984556
CAS RN: 3245-91-8
M. Wt: 288.141
InChI Key: YSRWCGOGVBPWOI-UHFFFAOYSA-N
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Description

“2-bromo-N-(2,5-dimethoxyphenyl)propanamide” is a biochemical used for proteomics research . It has a molecular formula of C11H14BrNO3 and a molecular weight of 288.14 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are defined by its molecular formula, C11H14BrNO3, and its molecular weight, 288.14 . More specific properties like boiling point, melting point, etc., are not available in the current resources.

Scientific Research Applications

Analytical Detection Methods

The development of high performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods for detection and quantification of psychoactive substances, including derivatives of 2,5-dimethoxyphenyl compounds, showcases a critical application in toxicological analysis. This technique enables precise identification and measurement of such compounds in biological samples, illustrating its importance in forensic and clinical toxicology for understanding exposure levels and potential toxic effects Poklis et al., 2014.

Carbonic Anhydrase Inhibition

Research into the carbonic anhydrase inhibitory properties of novel bromophenols, including natural products and synthesized derivatives, has revealed potential applications in medical chemistry. These compounds, through their interaction with human carbonic anhydrase II, offer insights into developing new therapeutic agents for conditions like glaucoma, epilepsy, and osteoporosis. The study of such inhibitors can lead to the discovery of drugs with improved efficacy and specificity Balaydın et al., 2012.

Metabolic Pathways Elucidation

Understanding the metabolic pathways of psychoactive designer drugs, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), through studies involving various species including humans, contributes significantly to toxicology and pharmacology. Identifying metabolites and their formation processes aids in assessing drug toxicity, predicting drug interactions, and informing therapeutic monitoring and drug abuse management Carmo et al., 2005.

Herbicidal Activity Investigation

Research into the crystal structure and herbicidal activity of certain dimethoxyphenyl compounds has opened new avenues in agricultural chemistry. The synthesis and analysis of these compounds, including their effectiveness as herbicides, demonstrate their potential in developing new, more efficient, and environmentally friendly herbicidal agents Liu et al., 2008.

Antimicrobial Properties

The synthesis and investigation of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have revealed significant antimicrobial properties. Such studies contribute to the ongoing search for new antimicrobial agents capable of combating resistant bacterial and fungal strains, highlighting the role of synthetic chemistry in addressing global health challenges Baranovskyi et al., 2018.

Mechanism of Action

Target of Action

The primary targets of 2-bromo-N-(2,5-dimethoxyphenyl)propanamide are currently unknown. This compound is a biochemical used for proteomics research

Mode of Action

It’s known that halogen substitution on psychoactive phenethylamines can increase hallucinogenic effects . The bromine atom in the compound may play a crucial role in its interaction with its targets. More research is required to elucidate the specific interactions and resulting changes.

Pharmacokinetics

Its molecular weight of 288.14 suggests it could potentially cross the blood-brain barrier, but this has not been confirmed. The impact of these properties on the compound’s bioavailability remains to be determined.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a biochemical used for proteomics research , it may have diverse effects depending on the context of its use

properties

IUPAC Name

2-bromo-N-(2,5-dimethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-7(12)11(14)13-9-6-8(15-2)4-5-10(9)16-3/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRWCGOGVBPWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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